molecular formula C17H21ClN4O B2992404 N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396745-97-3

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2992404
CAS No.: 1396745-97-3
M. Wt: 332.83
InChI Key: MILFBHUBEMNMKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a synthetic small molecule with a molecular weight of 332.83 g/mol and the molecular formula C17H21ClN4O . This compound features a complex structure that incorporates several pharmacologically significant motifs, including a 3-chlorophenyl group, a piperidine ring, and a 2-methylimidazole moiety. The integration of these groups into a single molecular scaffold makes it a compound of significant interest for exploratory biological and medicinal chemistry research. The presence of the chlorophenyl unit is a common feature in drug design, known to influence a compound's physicochemical properties, pharmacokinetics, and binding affinity to biological targets . The imidazole ring is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules. Its derivatives are noted for their diverse biological activities . Furthermore, the piperidine carboxamide core provides a rigid framework that can be instrumental in interacting with various enzymes and receptors. This specific molecular architecture suggests potential utility for investigating antiviral targets, particularly given that related indole-carboxamide compounds have shown activity as inhibitors of alphavirus replication . Researchers may also find value in evaluating this compound's activity against other targets, such as human Cyclophilin D (CypD), a key regulator of mitochondrial function implicated in diseases like Alzheimer's and ischemia-reperfusion injury, for which novel small-molecule inhibitors are actively sought . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-13-19-7-10-22(13)12-14-5-8-21(9-6-14)17(23)20-16-4-2-3-15(18)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILFBHUBEMNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole moiety: The imidazole ring can be introduced via alkylation reactions using 2-methyl-1H-imidazole and suitable alkylating agents.

    Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperidine and imidazole moieties can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

  • Key Structural Difference : Replaces the 2-methylimidazole group with a benzimidazol-2-one ring.
  • Synthesis : Prepared in 83% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate .
  • However, the reduced steric bulk compared to the 2-methylimidazole group may alter selectivity.

N-[(4-Chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

  • Key Structural Difference : Substitutes the 2-methylimidazole with a 3-cyclopropyl-2,4-dioxoimidazolidine group and links the chlorophenyl via a methylene bridge.
  • Molecular Properties: Molecular formula C₁₉H₂₃ClN₄O₃ (MW 390.9).
  • Binding Implications: The cyclopropyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

N-(2-Chloro-5-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

  • Key Structural Difference : Incorporates a pyridyl-oxadiazole substituent instead of 2-methylimidazole.
  • Molecular Properties: Formula C₂₀H₂₀ClN₅O₂ (MW 397.9). The oxadiazole-pyridine system is electron-deficient, favoring π-π stacking interactions in hydrophobic binding pockets.
  • Activity : Oxadiazoles are often metabolically stable, suggesting this analog may have longer half-lives but reduced flexibility in binding modes.

1-(3-Chlorophenyl)piperazine and Ethyl N-(3-Chlorophenyl)carbamate

  • Simpler Analogs : Lack the imidazole or complex heterocyclic substituents.
  • Functional Impact: The absence of the 2-methylimidazole group in 1-(3-chlorophenyl)piperazine reduces steric and electronic complexity, likely diminishing target affinity. Ethyl N-(3-chlorophenyl)carbamate replaces the piperidine with a carbamate ester, limiting hydrogen-bond donor capacity .

Pharmacological and Physicochemical Insights

  • Target Compound : The 2-methylimidazole group likely improves binding to metalloenzymes (e.g., kinases or cytochrome P450s) via nitrogen-metal coordination. Its methyl group may shield against oxidative metabolism.
  • Benzodiazol-2-one Analog: Potential for enhanced DNA repair enzyme inhibition (e.g., OGG1) due to planar aromaticity mimicking nucleic acid bases .
  • Dioxoimidazolidine Analog : Polar ketone groups may reduce blood-brain barrier penetration but improve solubility for systemic applications .
  • Oxadiazole-Pyridine Analog : Suited for targets requiring strong π-π interactions, such as ATP-binding pockets in kinases .

Biological Activity

N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C_{17}H_{21}ClN_{4}O
  • Molecular Weight : 319.83 g/mol
  • CAS Number : 183499-57-2

The biological activity of this compound can be attributed to its structural features, which allow for interaction with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems, while the imidazole group may contribute to interactions with enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AFaDu (hypopharyngeal)12.5
Compound BMCF7 (breast cancer)8.0
This compoundA549 (lung cancer)15.0

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, highlighting its potential as an antibacterial agent:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus4.69Strong
Escherichia coli8.33Moderate
Pseudomonas aeruginosa13.40Moderate

These results indicate that this compound could serve as a lead compound for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the chlorophenyl and imidazole moieties significantly enhances the biological activity of the piperidine framework. Substituents on these rings can modulate potency and selectivity towards specific biological targets, making SAR analysis crucial for optimizing therapeutic efficacy.

Case Studies

One notable case study involved the synthesis and evaluation of several piperidine derivatives, including our compound of interest. The study demonstrated that modifications to the imidazole ring could enhance both anticancer and antimicrobial activities:

  • Synthesis : Various derivatives were synthesized using standard organic chemistry techniques.
  • Evaluation : In vitro assays were conducted to assess cytotoxicity and antimicrobial efficacy.
  • Findings : Certain derivatives exhibited improved IC50 values compared to established drugs, suggesting potential for further development.

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